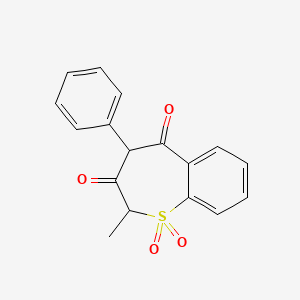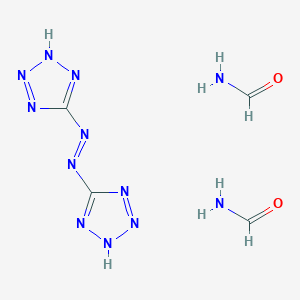
(E)-bis(2H-tetrazol-5-yl)diazene;formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-bis(2H-tetrazol-5-yl)diazene;formamide is a compound that belongs to the class of diazene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-bis(2H-tetrazol-5-yl)diazene;formamide typically involves the reaction of tetrazole derivatives with diazene compounds under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-bis(2H-tetrazol-5-yl)diazene;formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The tetrazole rings can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while reduction could produce amines or other nitrogen-containing compounds.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of (E)-bis(2H-tetrazol-5-yl)diazene;formamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, DNA binding, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-bis(2H-tetrazol-5-yl)diazene: A closely related compound with similar chemical properties.
Tetrazole derivatives: Compounds containing the tetrazole ring, known for their diverse applications.
Diazene derivatives: Compounds with the diazene functional group, used in various chemical reactions.
Uniqueness
(E)-bis(2H-tetrazol-5-yl)diazene;formamide is unique due to its specific combination of tetrazole and diazene functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C4H8N12O2 |
|---|---|
Molecular Weight |
256.19 g/mol |
IUPAC Name |
(E)-bis(2H-tetrazol-5-yl)diazene;formamide |
InChI |
InChI=1S/C2H2N10.2CH3NO/c3(1-5-9-10-6-1)4-2-7-11-12-8-2;2*2-1-3/h(H,5,6,9,10)(H,7,8,11,12);2*1H,(H2,2,3)/b4-3+;; |
InChI Key |
DHLHEFFDGRHJAZ-CZEFNJPISA-N |
Isomeric SMILES |
C(=O)N.C(=O)N.C1(=NNN=N1)/N=N/C2=NNN=N2 |
Canonical SMILES |
C(=O)N.C(=O)N.C1(=NNN=N1)N=NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
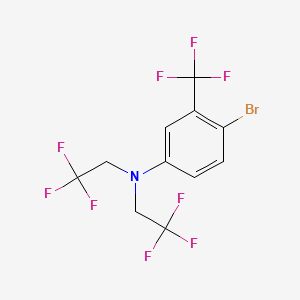
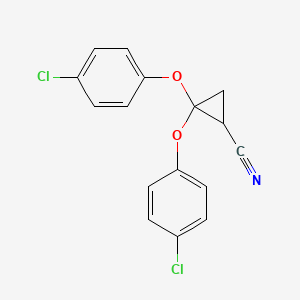
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
propanedioate](/img/structure/B14224684.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
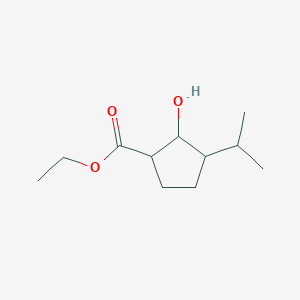
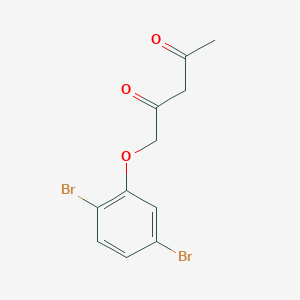
![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)



